molecular formula C21H16Cl2N4O B2915398 4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-97-7

4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2915398
CAS No.: 899952-97-7
M. Wt: 411.29
InChI Key: ANIPUOSKCBURLA-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (hereafter referred to as the target compound) is a pyrazolo[3,4-b]pyridine derivative characterized by a chloro group at position 4, a methyl group at position 3, a phenyl group at position 1, and a carboxamide moiety linked to a (2-chlorophenyl)methyl group. Pyrazolo[3,4-b]pyridines are heterocyclic scaffolds of pharmacological interest due to their structural similarity to purines and versatility in drug design .

Properties

IUPAC Name

4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O/c1-13-18-19(23)16(21(28)25-11-14-7-5-6-10-17(14)22)12-24-20(18)27(26-13)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIPUOSKCBURLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-chlorobenzylamine with 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Heterocycle
  • Target Compound : Pyrazolo[3,4-b]pyridine core.
  • Analog 1 (): Pyrazole core (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, 3a). Pyrazole derivatives lack the fused pyridine ring, reducing planarity and electronic delocalization compared to pyrazolo[3,4-b]pyridines .
  • Analog 2 (): Pyrazolo[3,4-b]pyridine core with a 6-cyclopropyl substituent (N-(5-chloropyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide).
Substituent Analysis
Position Target Compound Analog 1 (3a) Analog 2 ()
1 Phenyl Phenyl Phenyl
3 Methyl Methyl Methyl
4 Chloro - Chloro
5 Carboxamide-(2-chlorophenyl)methyl Carboxamide-pyrazole-cyano Carboxamide-(5-chloropyridin-2-yl)
6 - - Cyclopropyl

Key Observations :

  • The target compound and Analog 2 share the pyrazolo[3,4-b]pyridine core but differ in carboxamide substituents.
  • Analog 1 demonstrates that pyrazole-based carboxamides retain synthetic accessibility (yield: 68%) but lack the fused ring system’s electronic properties .

Pharmacological Activity

  • Analog 3 () : Exhibits potent CB1 receptor antagonism (IC50 = 0.139 nM), attributed to the 3-pyridylmethyl carboxamide group and chlorophenyl substituents .
  • Analog 2 (): No explicit activity reported, but the pyrazolo[3,4-b]pyridine scaffold is associated with kinase inhibition in related studies.
  • Target Compound : Predicted bioactivity may align with CB1 antagonism or kinase modulation, depending on substituent interactions.

Physicochemical Properties

Property Target Compound Analog 1 (3a) Analog 3 ()
Molecular Formula C22H17Cl2N3O C21H15ClN6O C23H17Cl3N4O
Molecular Weight ~426.3 402.8 471.8
Melting Point Not reported 133–135°C Not reported
Key Spectral Data Not available δ 8.12 (1H, s, NH) δ 12.88 (1H, s, NH)

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